![molecular formula C16H23ClN2O B162116 2-chloro-N-{[1-(diméthylamino)cyclohexyl]méthyl}benzamide CAS No. 759397-79-0](/img/structure/B162116.png)

2-chloro-N-{[1-(diméthylamino)cyclohexyl]méthyl}benzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

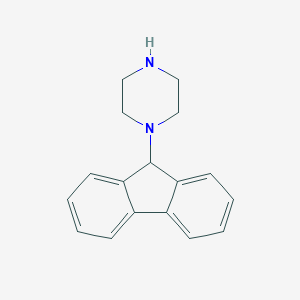

AH 8533 is primarily used in forensic chemistry and toxicology research . Its applications include:

Analytical Reference Standard: AH 8533 is used as a standard in mass spectrometry and other analytical techniques to identify and quantify similar compounds.

Forensic Applications: The compound is utilized in forensic laboratories to detect and analyze opioid-related substances.

Mécanisme D'action

Target of Action

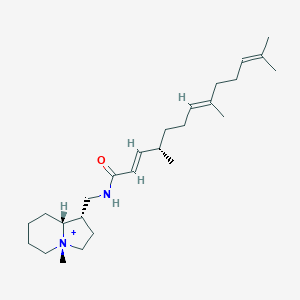

The primary target of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression .

Mode of Action

AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and inhibition of voltage-gated Ca²⁺ channels . These changes result in decreased neuronal excitability and neurotransmitter release .

Biochemical Pathways

The activation of the μ-opioid receptor by AH-7921 triggers the opioid signaling pathway . This pathway involves several downstream effects, including the release of endorphins, enkephalins, and dynorphins, which are natural pain-relieving molecules . The activation of the μ-opioid receptor also leads to hyperpolarization of neurons, which reduces the perception of pain .

Pharmacokinetics

Like other opioids, it is likely to be absorbed well orally and distributed throughout the body, particularly to the central nervous system . It is likely metabolized in the liver and excreted in the urine .

Result of Action

The activation of the μ-opioid receptor by AH-7921 results in analgesia , or pain relief . Other effects can include relaxation, euphoria, and respiratory depression . Misuse of ah-7921 can lead to non-fatal and fatal intoxications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AH-7921. For example, the presence of other drugs can affect its metabolism and action . Additionally, genetic factors can influence individual responses to the drug . The storage temperature of the drug can also affect its stability, with a recommended storage temperature of 28°C .

Analyse Biochimique

Biochemical Properties

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it acts as an agonist . This interaction is crucial as it influences the compound’s analgesic properties. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can affect its overall biochemical activity.

Cellular Effects

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in cell signaling pathways that regulate pain perception and response . Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cellular metabolism, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the μ-opioid receptor, leading to its activation and subsequent analgesic effects . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide vary with different dosages in animal models. At low doses, the compound exhibits analgesic effects similar to those of morphine . At higher doses, it can cause toxic or adverse effects, including respiratory depression and potential overdose . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in target tissues . This distribution pattern is crucial for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

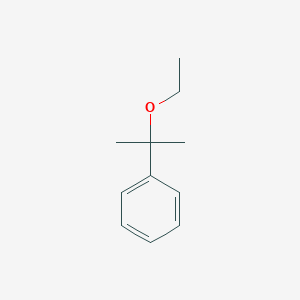

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de l'AH 8533 ne sont pas largement documentées dans les sources accessibles au public. On sait que le composé est synthétisé et formulé sous forme de solide cristallin avec une pureté ≥98 % . La solubilité de l'AH 8533 varie dans différents solvants : il est soluble dans le diméthylformamide (50 mg/ml), le diméthylsulfoxyde (30 mg/ml), l'éthanol (50 mg/ml) et la solution saline tamponnée au phosphate (pH 7,2) à 0,5 mg/ml .

Analyse Des Réactions Chimiques

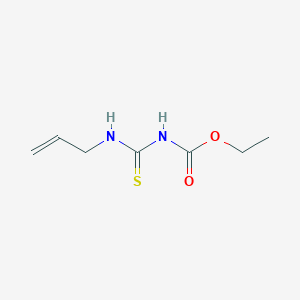

L'AH 8533 subit diverses réactions chimiques typiques des dérivés benzamidiques. Ces réactions comprennent :

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du groupe fonctionnel amide.

Substitution : L'AH 8533 peut participer à des réactions de substitution, en particulier au niveau du cycle benzénique substitué par un chlore.

Les réactifs et les conditions courantes pour ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'AH 8533 est principalement utilisé dans la recherche en chimie médico-légale et en toxicologie . Ses applications comprennent :

Étalon de référence analytique : L'AH 8533 est utilisé comme étalon en spectrométrie de masse et dans d'autres techniques analytiques pour identifier et quantifier des composés similaires.

Applications médico-légales : Le composé est utilisé dans les laboratoires médico-légaux pour détecter et analyser les substances liées aux opioïdes.

Mécanisme d'action

Les propriétés physiologiques et toxicologiques de l'AH 8533 ne sont pas bien connues . En tant qu'opioïde, il est susceptible d'interagir avec les récepteurs opioïdes dans l'organisme, bien que les cibles moléculaires et les voies spécifiques n'aient pas été largement étudiées.

Comparaison Avec Des Composés Similaires

L'AH 8533 est structurellement similaire à d'autres dérivés benzamidiques et aux opioïdes. Parmi les composés similaires, on peut citer :

N-[(Diméthylamino)cyclohexyl]méthyl (2-chlorophényl)carboxamide : Un autre dérivé benzamidique présentant des caractéristiques structurales similaires.

Analogue AKB48 N-(4-fluorobenzyl) : Un cannabinoïde synthétique présentant des similarités structurales.

L'AH 8533 est unique en raison de sa structure chimique spécifique et de son utilisation comme étalon de référence analytique dans les applications médico-légales .

Propriétés

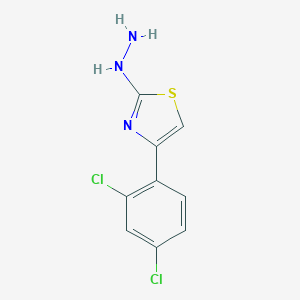

IUPAC Name |

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXNERUNUXHAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342410 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759397-79-0 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)